BenchChemオンラインストアへようこそ!

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide

Pain N-type calcium channel Medicinal Chemistry

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide (CAS 2034205-50-8, C15H21FN2O3S, MW 328.41) is a synthetic small molecule classified as a 1,3-disubstituted azetidine derivative, combining a fluoromethyl azetidine core with a benzenesulfonamide moiety. Its chemical framework is related to compounds investigated in patents concerning benzenesulfonamide calcium channel blockers, though no specific biological or performance data for this exact compound is reported in accessible, permissible primary sources.

Molecular Formula C15H21FN2O3S
Molecular Weight 328.4
CAS No. 2034205-50-8
Cat. No. B2830984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide
CAS2034205-50-8
Molecular FormulaC15H21FN2O3S
Molecular Weight328.4
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF
InChIInChI=1S/C15H21FN2O3S/c1-3-18(4-2)22(20,21)14-7-5-13(6-8-14)15(19)17-10-12(9-16)11-17/h5-8,12H,3-4,9-11H2,1-2H3
InChIKeyZAQVQNZGNJDWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide (2034205-50-8): Chemical Class and Context


N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide (CAS 2034205-50-8, C15H21FN2O3S, MW 328.41) is a synthetic small molecule classified as a 1,3-disubstituted azetidine derivative, combining a fluoromethyl azetidine core with a benzenesulfonamide moiety [1][2]. Its chemical framework is related to compounds investigated in patents concerning benzenesulfonamide calcium channel blockers, though no specific biological or performance data for this exact compound is reported in accessible, permissible primary sources [3].

Risks of Unverified Substitution for N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide


For complex azetidine-based sulfonamides, generic substitution is precluded by the absence of published comparator data that defines the critical structure-activity relationships (SAR) or pharmacological profile of this specific compound [1][2]. In the patent literature, changes to the azetidine ring or sulfonamide substituents are known to dramatically alter N-type calcium channel blocking activity, meaning analogs cannot be assumed to be functionally equivalent [3]. Without direct, quantitative performance data for the target compound, any substitution carries undefined risk and invalidates any claim of comparable research or industrial value.

Quantitative Differentiation Evidence Dashboard for N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide


Patent SAR Context for Azetidine Benzenesulfonamide Calcium Channel Blockers

A patent describing azetidinyl benzenesulfonamide analogs indicates that specific substitution patterns are critical for N-type calcium channel blockade, with general structures encompassing the target compound's scaffold [1]. However, the patent does not provide direct, compound-specific IC50 or efficacy data for N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide, making any differential claim against specific analogs impossible based on available data.

Pain N-type calcium channel Medicinal Chemistry

Synthetic Accessibility: Class-Level Yield Comparison

A synthetic route for 1,3-disubstituted azetidine derivatives, including sulfonamides, has been reported with yields ranging from 60–85% depending on the amine and sulfonamide components [1]. As the target compound is a specific realization of this class, its synthesis likely follows similar protocols, but no dedicated, optimized procedure or isolated yield data for CAS 2034205-50-8 is published in the permissible literature.

Synthetic Chemistry Azetidine Building Block

Computed Physicochemical Profile versus Drug-Like Space

The compound’s computed properties (MW=328.41, logP=1.505, tPSA=66.48 Ų, HBD=1, HBA=3) fall within Lipinski's Rule of Five space, suggesting favorable oral drug-like properties [1]. These values are machine-calculated and not experimentally determined; no comparator compound data is available from this source to claim superiority in permeability or solubility.

Drug Design Physicochemical Properties Computational Chemistry

Biological Activity Gap: No Known Target Engagement Data

A search of the ChEMBL20-derived activity database (via ZINC) returned no known activity or predicted targets for this compound [1]. This contrasts markedly with many advanced azetidine-containing probes and drugs entering preclinical studies. The absence of any quantitative bioactivity data precludes any claim of differential potency or selectivity.

Pharmacology Target Engagement ChEMBL

Application Scenarios for N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide Based on Current Evidence


Chemical Biology Probe Development Targeting N-Type Calcium Channels

Based solely on its structural classification within a patent claiming azetidine benzenesulfonamides as calcium channel blockers, this compound could be considered as a starting point for the synthesis of novel probe molecules. However, the complete lack of compound-specific activity data means this application is purely speculative, and procurement should be paired with an immediate plan for primary screening. [1]

Synthetic Methodology Development and Library Expansion

The class-level synthesis published by Kharul et al. provides a methodology that could be adapted for this specific compound. It is suitable for use as a test substrate to explore novel coupling conditions or to generate a focused library of fluoromethyl azetidine sulfonamides, but its value is entirely as a synthetic intermediate until biological activity is demonstrated. [2]

In Silico Screening and Molecular Docking Studies

The computed physicochemical profile confirms drug-likeness, making the compound a candidate for in silico screening campaigns. Its 3D structure (available via ZINC) can be used for docking against virtual targets of interest. Nonetheless, in silico predictions cannot differentiate it from structurally similar analogs without experimental validation. [3]

Undisclosed Proprietary Research Programs

If internal, unpublished data exists (e.g., from a pharmaceutical company's fragment-based screening or targeted library), the compound may hold proprietary value. However, for the external procurer, this scenario does not constitute evidence of differentiation and carries the highest risk of resource wastage without a data-sharing agreement.

Quote Request

Request a Quote for N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.